molecular formula C5H11NO3 B1212452 3-Hydroxynorvaline CAS No. 2280-42-4

3-Hydroxynorvaline

Cat. No.: B1212452
CAS No.: 2280-42-4
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-UHFFFAOYSA-N
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Description

3-Hydroxynorvaline is a non-proteinogenic amino acid derivative. It is structurally similar to norvaline, with a hydroxy group replacing a hydrogen atom at the third position.

Biochemical Analysis

Biochemical Properties

3-Hydroxynorvaline plays a significant role in biochemical reactions, particularly as an analogue of threonine. It interacts with several enzymes and proteins involved in threonine metabolism. For instance, this compound can be incorporated into proteins, which may lead to the disruption of normal protein function due to its structural similarity to threonine . Additionally, it has been used to study the fidelity of protein translation at the level of acyl-tRNA editing .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to be toxic to mammalian cells, causing embryotoxic and teratogenic effects . In particular, this compound inhibits the proliferation of mouse embryonic stem cells by interfering with threonine catabolism . This inhibition can lead to significant developmental delays and congenital defects in developing embryos .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can act as an inhibitor of threonine dehydrogenase, an enzyme crucial for threonine catabolism . By inhibiting this enzyme, this compound disrupts the normal metabolic pathways of threonine, leading to reduced cell proliferation and increased toxicity. Additionally, its incorporation into proteins can result in dysfunctional proteins, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its long-term effects on cellular function can be significant. Studies have shown that prolonged exposure to this compound can lead to sustained embryotoxic and teratogenic effects, with increased incidence of congenital defects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In chicken and mouse embryos, higher doses of this compound have been associated with increased embryotoxicity and teratogenicity . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to threonine metabolism. It interacts with enzymes such as threonine dehydrogenase, which plays a key role in the catabolism of threonine . By inhibiting this enzyme, this compound disrupts the normal metabolic flux, leading to altered levels of metabolites and potential metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and may accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its overall toxicity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxynorvaline can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves optimizing the chemical synthesis route for large-scale production. This includes controlling reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity .

Chemical Reactions Analysis

3-Hydroxynorvaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Hydroxynorvaline is unique compared to other similar compounds due to its specific structural modification. Similar compounds include:

Each of these compounds has distinct properties and applications, making this compound a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-42-4, 34042-00-7
Record name 3-Hydroxynorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-beta-Hydroxynorvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-3-Hydroxynorvaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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